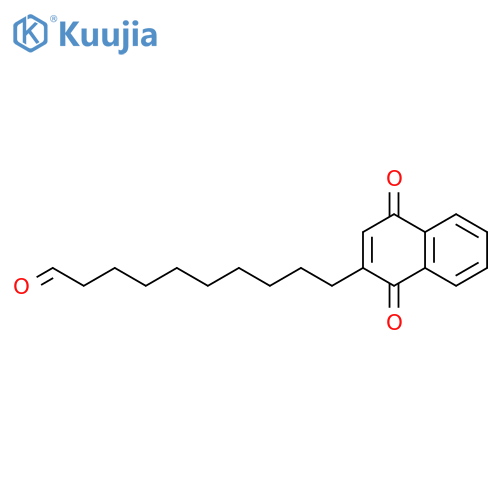Cas no 132080-60-5 (5-AMINO-2-NITROBENZOIC ACID)

5-AMINO-2-NITROBENZOIC ACID structure
商品名:5-AMINO-2-NITROBENZOIC ACID
5-AMINO-2-NITROBENZOIC ACID 化学的及び物理的性質
名前と識別子
-
- 5-AMINO-2-NITROBENZOIC ACID
- ANBA
- 3-CARBOXY-4-NITROANILINE
- 2-NITRO-5-AMINOBENZOIC ACID
- TIMTEC-BB SBB008583
- 2-NAPHTHALENEDECANAL,1,4-DIHYDRO-1,4-DIOXO-
- 2-Naphthalenedecanal, 1,4-dihydro-1,4-dioxo-
- 10-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)decanal
- 132080-60-5
- AS-66077
- A11444
- 10-(1,4-dioxonaphthalen-2-yl)decanal
- AKOS030228242
-
- MDL: MFCD31556110
- インチ: 1S/C20H24O3/c21-14-10-6-4-2-1-3-5-7-11-16-15-19(22)17-12-8-9-13-18(17)20(16)23/h8-9,12-15H,1-7,10-11H2
- InChIKey: PHWOOYRCDYNMDS-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C=CC=C2)C(=O)C=C1CCCCCCCCCC=O
計算された属性
- せいみつぶんしりょう: 312.17300
- どういたいしつりょう: 312.17254462g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 10
- 複雑さ: 450
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.2Ų
- 疎水性パラメータ計算基準値(XlogP): 5.1
じっけんとくせい
- 密度みつど: 1.015
- ゆうかいてん: 236-238 °C(lit.)
- ふってん: 184.4°Cat760mmHg
- フラッシュポイント: 184.4°Cat760mmHg
- PSA: 51.21000
- LogP: 4.70180
5-AMINO-2-NITROBENZOIC ACID セキュリティ情報
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38-22
- セキュリティの説明: S37/39
-
危険物標識:

- リスク用語:R36/37/38
5-AMINO-2-NITROBENZOIC ACID 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D760370-10g |
2-Naphthalenedecanal, 1,4-dihydro-1,4-dioxo- |
132080-60-5 | 95% | 10g |
$130 | 2023-09-04 | |
| Ambeed | A989076-5g |
10-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)decanal |
132080-60-5 | 95% | 5g |
$111.0 | 2024-04-24 | |
| Chemenu | CM698955-10g |
10-(1,4-dioxonaphthalen-2-yl)decanal |
132080-60-5 | 95%+ | 10g |
$102 | 2024-08-02 | |
| Key Organics Ltd | AS-66077-10G |
10-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)decanal |
132080-60-5 | >95% | 10g |
£96.00 | 2025-02-08 | |
| Ambeed | A989076-1g |
10-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)decanal |
132080-60-5 | 95% | 1g |
$32.0 | 2024-04-24 | |
| Chemenu | CM698955-5g |
10-(1,4-dioxonaphthalen-2-yl)decanal |
132080-60-5 | 95%+ | 5g |
$52 | 2024-08-02 | |
| Ambeed | A989076-250mg |
10-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)decanal |
132080-60-5 | 95% | 250mg |
$12.0 | 2024-04-24 |
5-AMINO-2-NITROBENZOIC ACID 関連文献
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
132080-60-5 (5-AMINO-2-NITROBENZOIC ACID) 関連製品
- 603-11-2(3-Nitrophthalic acid)
- 610-29-7(2-nitrobenzene-1,4-dicarboxylic acid)
- 3113-71-1(3-Methyl-4-nitrobenzoic acid)
- 3113-72-2(5-Methyl-2-nitrobenzoic acid)
- 610-36-6(4-Amino-2-nitrobenzoic acid)
- 96-98-0(4-Methyl-3-nitrobenzoic acid)
- 5292-45-5(Dimethyl nitroterephthalate)
- 552-16-9(2-Nitrobenzoic acid)
- 619-17-0(2-Amino-4-nitrobenzoic acid)
- 1975-50-4(2-Methyl-3-nitrobenzoic acid)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
